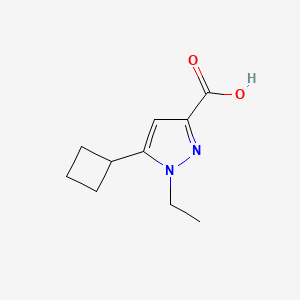![molecular formula C23H15NO8 B13149861 2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)
2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid is a complex organic compound known for its unique structural properties. This compound is part of the xanthene dye family, which is widely used in various scientific fields due to its fluorescent properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid typically involves multiple steps. One common method includes the reaction of fluorescein with an appropriate carbamoylating agent under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in cell imaging and tracking due to its fluorescent properties.
Medicine: Investigated for potential use in diagnostic imaging and as a marker for certain biological processes.
Industry: Utilized in the production of fluorescent inks and dyes.
Wirkmechanismus
The mechanism by which 2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for imaging and detection purposes. The molecular targets and pathways involved include interactions with cellular components that allow for visualization under a fluorescence microscope .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Another xanthene dye with similar fluorescent properties.
Fluorescein Azide: A derivative used in click chemistry for labeling purposes.
Uniqueness
What sets 2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid apart is its specific structural configuration, which provides unique fluorescent characteristics and makes it particularly useful in specialized applications such as advanced imaging techniques .
Eigenschaften
Molekularformel |
C23H15NO8 |
|---|---|
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
2-(4-carbamoyl-6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyacetic acid |
InChI |
InChI=1S/C23H15NO8/c24-21(28)13-2-1-3-16-20(13)22(29)32-23(16)14-6-4-11(25)8-17(14)31-18-9-12(5-7-15(18)23)30-10-19(26)27/h1-9,25H,10H2,(H2,24,28)(H,26,27) |
InChI-Schlüssel |
HRGYTSRAHGVTOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OCC(=O)O)OC2=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


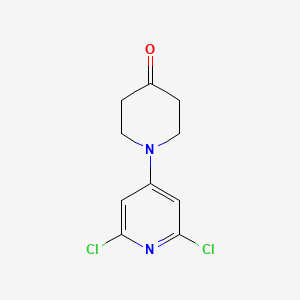
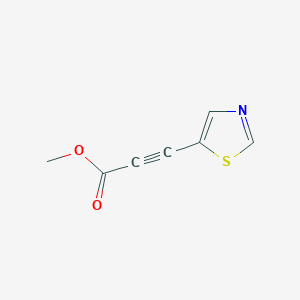
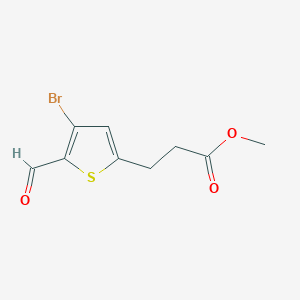
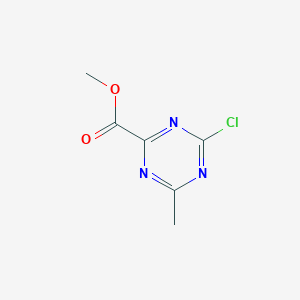

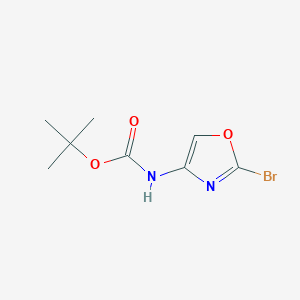
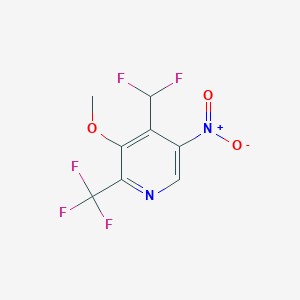
![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)

